

Application Notes & Protocols: Experimental Design for Studying β -D-Glucose 6-Phosphate Metabolism

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *beta-D-Glucose 6-phosphate*

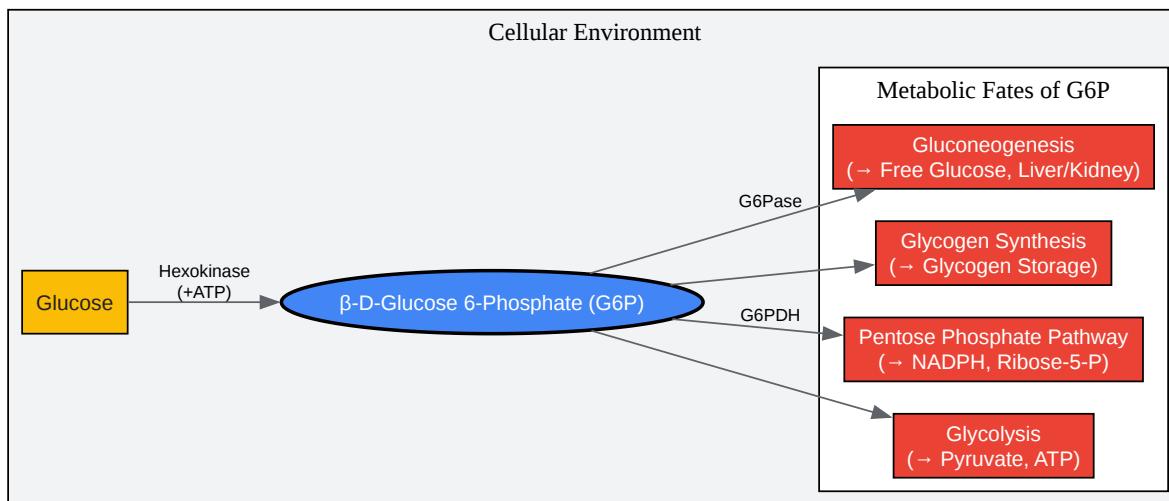
Cat. No.: *B8544265*

[Get Quote](#)

Introduction: The Centrality of Glucose 6-Phosphate in Cellular Metabolism

β -D-Glucose 6-phosphate (G6P) is a critical metabolic nexus, standing at the crossroads of several major pathways essential for cellular bioenergetics, biosynthesis, and redox balance.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) Upon entry into the cell, glucose is rapidly phosphorylated to G6P by hexokinases, a step that traps it within the cytoplasm and commits it to intracellular metabolism.[\[1\]](#)[\[5\]](#) The metabolic fate of G6P is dynamically regulated based on the cell's immediate and long-term needs, making it a key indicator of cellular state.[\[2\]](#)[\[6\]](#)

The principal metabolic routes for G6P are:


- Glycolysis: G6P is isomerized to fructose 6-phosphate, entering the glycolytic pathway to generate ATP and pyruvate.[\[3\]](#)[\[7\]](#)
- Pentose Phosphate Pathway (PPP): G6P is the committed substrate for the PPP, catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PDH). This pathway is the primary source of NADPH for reductive biosynthesis and antioxidant defense, and it produces ribose-5-phosphate for nucleotide synthesis.[\[1\]](#)[\[6\]](#)[\[8\]](#)
- Glycogen Synthesis: In times of energy surplus, G6P can be converted to glucose-1-phosphate and subsequently stored as glycogen, primarily in the liver and muscle.[\[3\]](#)

- Gluconeogenesis: In the liver and kidneys, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, maintaining systemic glucose homeostasis.[3][9]

Given its central role, the study of G6P metabolism is fundamental to understanding physiology and disease, particularly in oncology, metabolic disorders, and immunology. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust experimental designs and protocols to interrogate the complex metabolism of G6P.

Visualizing the G6P Metabolic Hub

The diagram below illustrates the central position of G6P and its connections to the primary metabolic pathways.

[Click to download full resolution via product page](#)

Caption: The central role of G6P in cellular carbohydrate metabolism.

Section 1: Quantification of Intracellular G6P Levels

A foundational experiment is the accurate measurement of intracellular G6P concentration. This provides a static snapshot of the metabolic state and can reveal significant alterations in response to genetic manipulation, drug treatment, or environmental changes. Enzymatic assays are specific, rapid, and convenient for this purpose.[10][11]

Principle of the Assay

These assays are based on the G6PDH-catalyzed oxidation of G6P. In this reaction, NADP⁺ is stoichiometrically reduced to NADPH. The amount of NADPH produced, which is directly proportional to the amount of G6P in the sample, can be quantified using a colorimetric or fluorometric probe.[10][11][12]

- G6P Oxidation: $\text{G6P} + \text{NADP}^+ \xrightarrow{\text{(G6PDH)}} \text{6-Phosphoglucono-}\delta\text{-lactone} + \text{NADPH} + \text{H}^+$
- Signal Generation (Colorimetric Example): $\text{NADPH} + \text{Probe (e.g., WST-1)} \xrightarrow{\text{(Electron Carrier)}} \text{Colored Formazan Product}$

Protocol: Colorimetric G6P Quantification in Cell Lysates

This protocol is adapted for a 96-well plate format for high-throughput analysis.[11][12][13]

1. Sample Preparation (Cell Lysates): a. Culture cells to the desired confluence ($\sim 1-3 \times 10^6$ cells per sample is recommended). b. Harvest cells (for adherent cells, use a cell scraper, not proteolytic enzymes) and centrifuge at 1,000 x g for 10 minutes at 4°C. c. Wash the cell pellet with ice-cold PBS. d. Lyse the cells by sonication or by using a suitable lysis buffer on ice. e. Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[12] f. Collect the supernatant for the assay. Note: Endogenous enzymes can degrade G6P, so samples should be kept on ice and processed quickly.[12]

2. Assay Procedure: a. Prepare G6P Standards: Create a standard curve by performing serial dilutions of a known G6P standard (e.g., from 1000 μM down to 10 μM) in the assay buffer.[13] b. Prepare Working Reagent: Freshly prepare a working reagent mix. For each reaction, this typically contains:

- Assay Buffer (e.g., 50 mM Tris, pH 8.5)
- WST-1 (or other tetrazolium salt)

- Electron Carrier (e.g., 1-mPMS)
- NADP⁺
- G6PDH Enzyme (Refer to manufacturer's instructions, e.g., ScienCell #8398 or Assay Genie #BA0111, for precise concentrations).[12][13] c. Plate Layout:
 - Add 30 μ L of each G6P standard to individual wells of a 96-well plate.
 - Add 30 μ L of your cell lysate samples to other wells.
 - Include a "blank" well with 30 μ L of assay buffer instead of a sample.
- Optional Control: To account for endogenous NADPH, prepare sample wells without the G6PDH enzyme in the working reagent.[12] d. Initiate Reaction: Add 70 μ L of the working reagent to all wells. e. Incubate: Incubate the plate for 30 minutes at room temperature, protected from light. f. Measure Absorbance: Read the absorbance at the appropriate wavelength for your chosen probe (e.g., ~440-460 nm for WST-1).[12][13]

3. Data Analysis: a. Subtract the absorbance of the blank from all standard and sample readings. b. Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve. c. Use the linear equation from the standard curve to calculate the G6P concentration in your samples. d. Normalize the G6P concentration to the total protein content of the lysate for inter-sample comparison.

G6P Standard (μ M)	Absorbance at 440 nm (Corrected)
0	0.000
50	0.125
100	0.250
250	0.625
500	1.250
1000	2.500

Caption: Example of a typical standard curve for G6P quantification.

Section 2: Analysis of G6PDH Enzyme Activity

Since G6PDH catalyzes the rate-limiting step of the Pentose Phosphate Pathway, measuring its activity provides a direct readout of the flux potential into this crucial pathway.[8] The assay

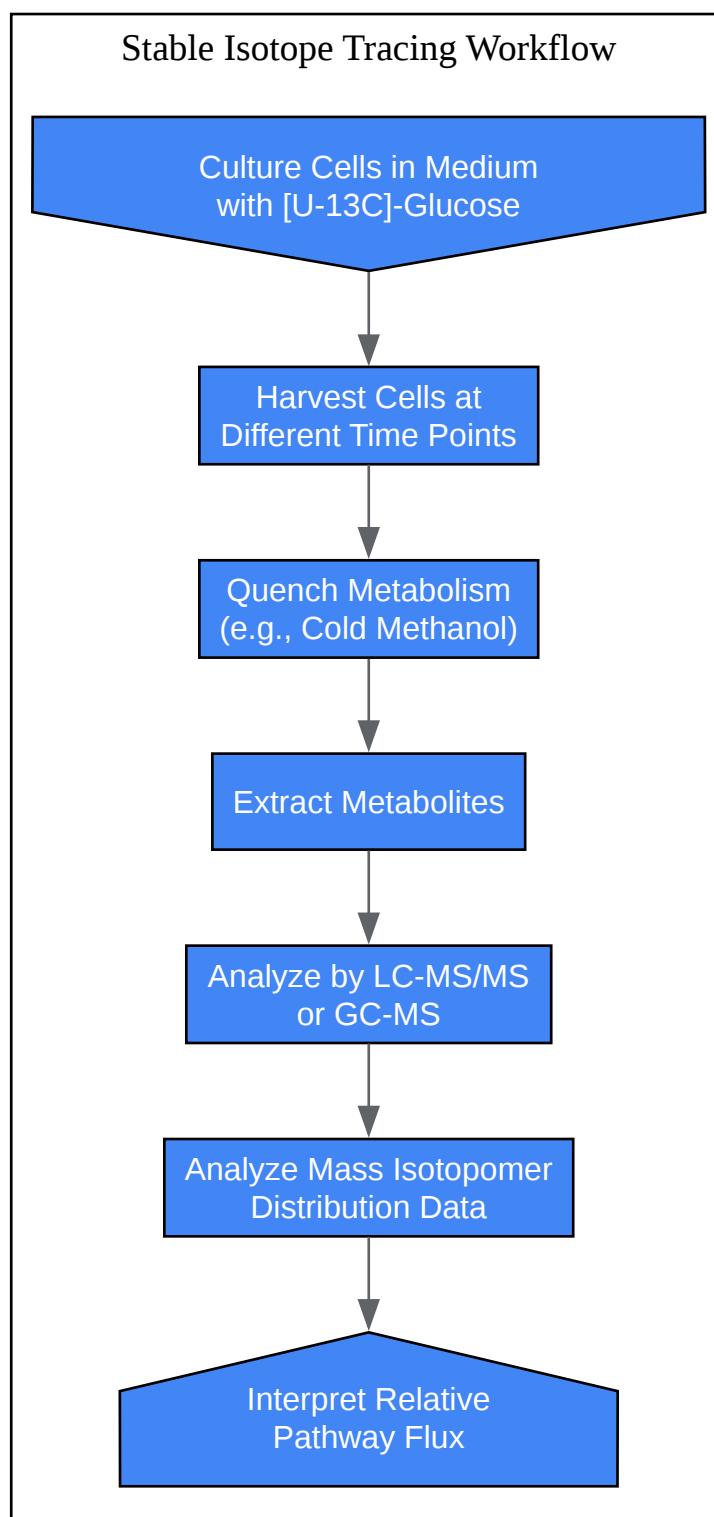
principle is similar to G6P quantification but measures the rate of NADPH production.

Protocol: Spectrophotometric G6PDH Activity Assay

This protocol measures the increase in absorbance at 340 nm resulting from the reduction of NADP⁺ to NADPH.[14][15]

1. Reagent Preparation: a. Assay Buffer: Tris-HCl (pH 8.0) or Glycylglycine (pH 7.4).[14][15] b. Substrate Solution: 2 mM D-Glucose-6-Phosphate. c. Cofactor Solution: 0.67 mM β-NADP⁺. d. Enzyme Sample: Prepared cell or tissue lysate (as described in Section 1.1).
2. Assay Procedure: a. Set a spectrophotometer to 340 nm and maintain the temperature at 25°C or 37°C.[15][16] b. Prepare Reaction Mix: In a UV-transparent cuvette, mix the following:
 - 1.0 mL Assay Buffer
 - 100 μL Cofactor Solution (NADP⁺)
 - 50-100 μL of enzyme sample (lysate) c. Prepare Blank: Prepare a blank cuvette containing the same mixture but without the G6P substrate to measure any endogenous NADP⁺ reduction.[14] d. Initiate Reaction: Start the reaction by adding 100 μL of the G6P substrate solution to the sample cuvette. Mix by inverting. e. Measure Absorbance: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5-10 minutes.
3. Data Calculation: a. Determine the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.[15] b. Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is $6.22 \times 10^3 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$.

Section 3: Metabolic Flux Analysis Using Stable Isotope Tracing


To understand the dynamic fate of G6P, it's essential to measure metabolic flux—the rate at which metabolites are processed through a pathway. Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for this purpose.[17] By supplying cells with a substrate labeled with a stable isotope (e.g., ¹³C-glucose), one can trace the path of the labeled carbons through the metabolic network.[17][18][19][20]

Principle of ¹³C-Glucose Tracing

When cells are cultured with uniformly labeled ^{13}C -glucose ([U- ^{13}C]-glucose), the ^{13}C atoms are incorporated into G6P and its downstream metabolites. By using Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS), we can measure the mass shifts in these metabolites, revealing the extent and pattern of ^{13}C incorporation. This data allows for the calculation of relative pathway flux. For example:

- High ^{13}C in lactate suggests high glycolytic flux.
- High ^{13}C in ribose sugars indicates high PPP flux.

Workflow: ^{13}C -Glucose Tracing Experiment

[Click to download full resolution via product page](#)

Caption: General workflow for a stable isotope tracing experiment.

1. Cell Culture with Labeled Substrate: a. Culture cells in a medium where standard glucose is replaced with [U-¹³C]-glucose.[17] b. Allow the cells to metabolize the tracer for a period appropriate to reach a metabolic steady state (often determined empirically, can range from minutes to hours).
2. Metabolite Extraction: a. Rapidly quench metabolism to prevent further enzymatic activity. This is often done by aspirating the medium and adding an ice-cold solvent mixture (e.g., 80% methanol). b. Scrape the cells in the cold solvent and collect the extract. c. Separate the soluble metabolites from the protein pellet by centrifugation. d. Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
3. Mass Spectrometry Analysis: a. Resuspend the dried metabolites in a suitable solvent for injection into the LC-MS or GC-MS system. b. The mass spectrometer will separate metabolites based on their mass-to-charge ratio, allowing for the differentiation of unlabeled (M+0) molecules from those containing one (M+1), two (M+2), etc., ¹³C atoms.
4. Data Interpretation: a. The resulting mass isotopomer distributions (MIDs) provide a detailed picture of carbon flow. b. For example, G6P entering glycolysis will eventually produce pyruvate and lactate labeled with three ¹³C atoms (M+3). G6P entering the oxidative PPP will lose one ¹³C atom as CO₂, and the resulting 5-carbon sugars will be M+5. These distinct labeling patterns allow for the deconvolution of pathway usage.

Section 4: Real-Time Analysis of Glycolytic Flux

While isotope tracing provides detailed endpoint data, real-time measurements can reveal dynamic metabolic responses. The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways—glycolysis and mitochondrial respiration—in live cells, in real-time.[21]

Principle of the Seahorse XF Glycolysis Stress Test

This assay monitors the Extracellular Acidification Rate (ECAR), which is largely attributed to the efflux of lactate and protons produced during glycolysis.[21] By sequentially injecting metabolic modulators, the assay determines key parameters of glycolytic function.[22][23]

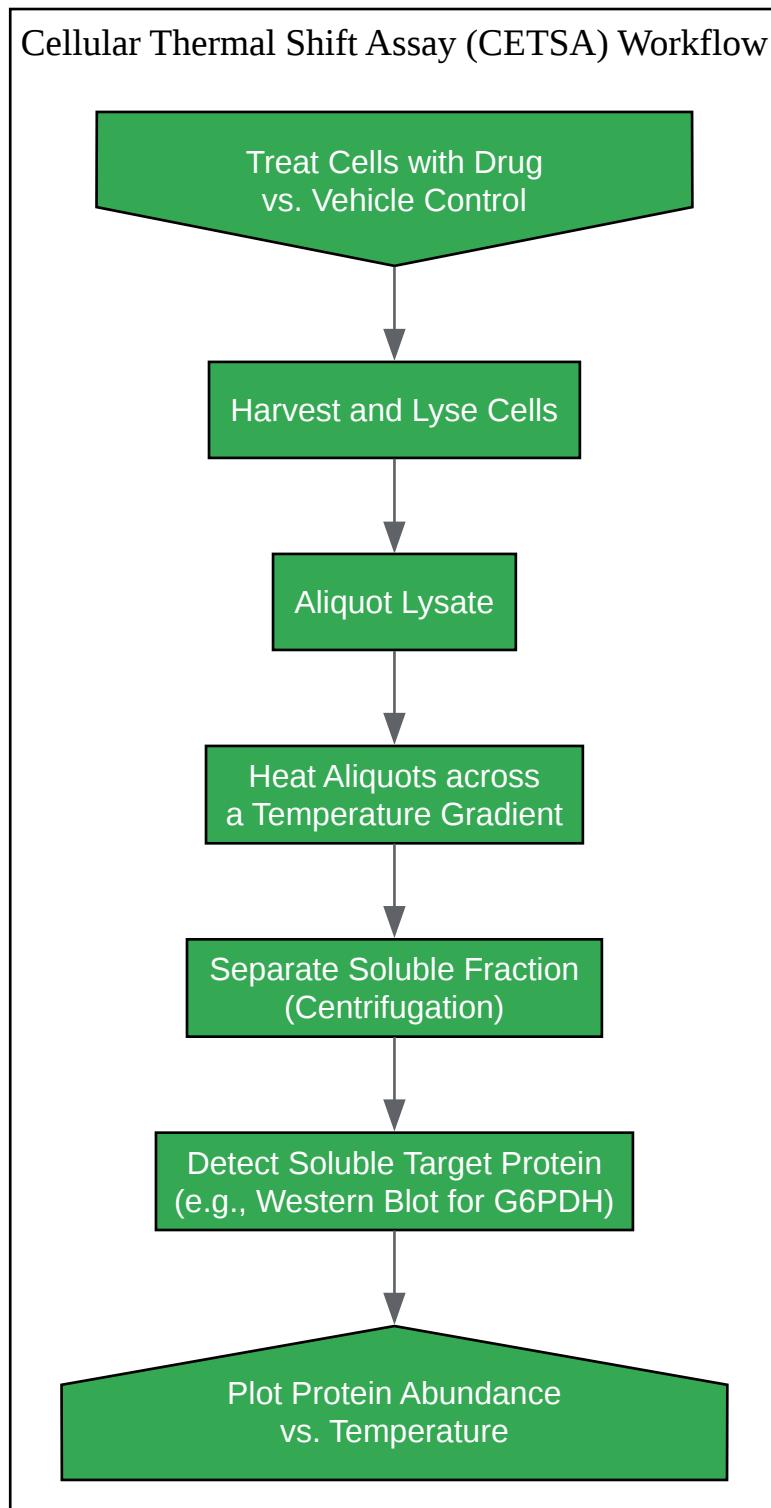
Workflow and Data Interpretation

Caption: A typical profile from a Seahorse XF Glycolysis Stress Test.

1. Assay Setup: a. Seed cells in a Seahorse XF cell culture microplate and allow them to adhere. b. The day of the assay, replace the culture medium with a specialized low-buffer Seahorse XF assay medium.[24] c. Hydrate the sensor cartridge and load the injection ports with the following compounds:
 - Port A: Glucose (to initiate glycolysis)
 - Port B: Oligomycin (an ATP synthase inhibitor, forcing cells to rely on glycolysis for ATP production)
 - Port C: 2-Deoxy-D-glucose (2-DG, a competitive inhibitor of hexokinase to shut down glycolysis)[22][24]
2. Running the Assay: a. The instrument first measures the basal ECAR (non-glycolytic acidification). b. Glucose Injection: The increase in ECAR after glucose injection represents the rate of glycolysis.[23] c. Oligomycin Injection: This blocks mitochondrial ATP production, stimulating a compensatory increase in glycolysis. The resulting maximal ECAR rate is the cell's glycolytic capacity.[23] d. 2-DG Injection: This confirms that the measured ECAR is due to glycolysis, as the rate should drop significantly.
3. Key Parameters Measured:

Parameter	Description
Non-glycolytic Acidification	Basal proton efflux not from glycolysis, often from CO ₂ produced by the TCA cycle.
Glycolysis	The ECAR rate after the addition of glucose, indicating the basal glycolytic rate.
Glycolytic Capacity	The maximum ECAR rate reached after inhibiting mitochondrial respiration with oligomycin.
Glycolytic Reserve	The difference between Glycolytic Capacity and Glycolysis. It indicates the cell's ability to ramp up glycolysis in response to energy demand.

Caption: Key parameters derived from the Seahorse XF Glycolysis Stress Test.


Section 5: Drug Discovery and Target Engagement

For drug development professionals, identifying and validating compounds that modulate enzymes in the G6P metabolic network is a primary goal. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm that a drug binds to its intended protein target within the complex environment of a living cell or tissue.[25][26][27]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[28] When a small molecule drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[27] By heating cell lysates to various temperatures, one can assess the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to higher temperatures in the presence of a compound indicates target engagement.[26][28]

Protocol: CETSA for a G6P Pathway Enzyme (e.g., G6PDH)

[Click to download full resolution via product page](#)

Caption: A generalized workflow for performing a Cellular Thermal Shift Assay.

1. Cell Treatment and Lysis: a. Treat intact cells with the test compound or a vehicle control for a specified time. b. Harvest and lyse the cells using a gentle method (e.g., freeze-thaw cycles) to maintain protein integrity.
2. Thermal Challenge: a. Aliquot the cell lysate into separate tubes. b. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), then cool to room temperature.
3. Separation of Soluble and Aggregated Fractions: a. Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant, which contains the soluble, stable proteins.
4. Detection and Analysis: a. Analyze the amount of the target protein (e.g., G6PDH) remaining in the soluble fraction using a method like Western Blot, ELISA, or mass spectrometry.[25][27] b. Plot the relative amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. c. A rightward shift in the melting curve for the drug-treated sample demonstrates that the compound engaged and stabilized the target protein in the cellular context.[28]

Temperature (°C)	Soluble G6PDH (Vehicle)	Soluble G6PDH (+Inhibitor)
40	100%	100%
50	95%	98%
55	70%	90%
60	45%	75%
65	15%	50%
70	<5%	20%

Caption: Example CETSA data showing thermal stabilization of G6PDH by a binding compound.

Conclusion

The study of β -D-Glucose 6-phosphate metabolism requires a multi-faceted experimental approach. By combining quantitative measurements of metabolite levels, assessments of key enzyme activities, dynamic flux analysis through isotope tracing, real-time bioenergetic profiling, and direct target engagement assays, researchers can build a comprehensive understanding of this central metabolic hub. The protocols and frameworks provided in this guide offer a robust starting point for scientists and drug developers to probe the intricate regulation of G6P and its profound implications for cellular health and disease.

References

- Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis. [\[Link\]](#)
- Cellular thermal shift assay - Wikipedia. (n.d.). Wikipedia. [\[Link\]](#)
- Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [\[Link\]](#)
- Kalhan, S. C. (1996). Stable isotopic tracers for studies of glucose metabolism. *The Journal of Nutrition*, 126(1), 362S–369S. [\[Link\]](#)
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. *Analytical Chemistry*, 93(31), 10999–11009. [\[Link\]](#)
- Glucose 6-Phosphate: Metabolism and Functions. (2025-04-21). Tuscany Diet. [\[Link\]](#)
- Aguer, C., & Foretz, M. (2019). Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism. *Metabolites*, 9(11), 277. [\[Link\]](#)
- Zhu, A., Romero, R., & Petty, H. R. (2011). An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect. *Journal of immunological methods*, 366(1-2), 89–94. [\[Link\]](#)
- Gorska, M., & Sielicka, A. (2021).
- Regulation of Glycolysis. (n.d.). LibreTexts Chemistry. [\[Link\]](#)
- Fan, T. W.-M., Lane, A. N., & Higashi, R. M. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. *Metabolites*, 2(1), 16–41. [\[Link\]](#)
- Kumar, D., & Singh, A. K. (2016). Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts. *Bio-protocol*, 6(19), e1953. [\[Link\]](#)
- Bartman, J. R., & Christofk, H. R. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. *Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease*, 1863(6), 1619–1628. [\[Link\]](#)
- Glucose 6-phosphate - Wikipedia. (n.d.). Wikipedia. [\[Link\]](#)
- Aguer, C., & Foretz, M. (2019). Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism. *Metabolites*, 9(11), 277. [\[Link\]](#)

- Lee, W. N. P., & Go, V. L. W. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. *Proceedings of the National Academy of Sciences*, 121(41), e2403033121. [\[Link\]](#)
- Showing metabocard for **beta-D-Glucose 6-phosphate** (HMDB0003498). (2006-08-12).
- Lee, W. N. P., & Go, V. L. W. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. *PNAS*, 121(41), e2403033121. [\[Link\]](#)
- Saddala, M. S., Lennikov, A., & Huang, H. (2022). Discovery of Small-Molecule Activators for Glucose-6-Phosphate Dehydrogenase (G6PD) Using Machine Learning Approaches. *International Journal of Molecular Sciences*, 23(19), 11883. [\[Link\]](#)
- Regulation of glycolysis. (2016-12-10). *CHEM* 440. [\[Link\]](#)
- Glucose 6-phosphate (PAMDB000372). (n.d.). P.
- Aguer, C., & Foretz, M. (2019). Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism. *Metabolites*, 9(11), 277. [\[Link\]](#)
- Biochemistry/Regulation of glycolysis and gluconeogenesis. (n.d.). Wikibooks. [\[Link\]](#)
- Zhu, A., & Petty, H. R. (2011). An enzymatic colorimetric assay for glucose-6-phosphate. *Analytical biochemistry*, 413(2), 143–147. [\[Link\]](#)
- Glucose-6-Phosphate Assay (G6P). (n.d.).
- Standard Operating Procedure for Pointe Scientific Glucose-6-Phosphate Dehydrogenase (G6PD) Assay. (n.d.).
- Glucose-6-Phosphate Assay Kit (BA0111). (n.d.). Assay Genie. [\[Link\]](#)
- Identification of Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors by Cheminformatics Approach. (2025). *Critical Reviews™ in Oncogenesis*, 30(1). [\[Link\]](#)
- Shan, C., et al. (2021). Discovery and characterization of a novel glucose-6-phosphate dehydrogenase (G6PD) inhibitor via high-throughput screening. *Bioorganic & Medicinal Chemistry Letters*, 40, 127905. [\[Link\]](#)
- Agilent 103020-100 Seahorse XF Glycolysis Stress Test Kit. (n.d.). Iright. [\[Link\]](#)
- An enzymatic colorimetric assay for glucose-6-phosphate | Request PDF. (n.d.).
- Identification of Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors by Cheminformatics Approach. (2025-01-01). R Discovery. [\[Link\]](#)
- Glucose 6-phosphatase - Wikipedia. (n.d.). Wikipedia. [\[Link\]](#)
- Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency Workup. (2025-11-01). Medscape. [\[Link\]](#)
- Brandt, M. (2003). Glucose-6-phosphate in Metabolic Processes. Rose-Hulman Institute of Technology. [\[Link\]](#)
- Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer. (n.d.). PMC. [\[Link\]](#)
- Agilent Seahorse XF Glycolytic Rate Assay Kit. (n.d.). SickKids Research Institute. [\[Link\]](#)

- AGILENT SEAHORSE XF GLYCOLYSIS STRESS TEST KIT. (n.d.). Agilent. [\[Link\]](#)
- Glucose 6-phosphate – Knowledge and References. (n.d.). Taylor & Francis. [\[Link\]](#)
- Glucose-6-Phosphate Dehydrogenase from Leuconostoc mesenteroides KINETIC STUDIES. (2025-09-19). semanticscholar.org. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tuscany-diet.net [\[tuscany-diet.net\]](#)
- 2. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 3. Glucose 6-phosphate - Wikipedia [\[en.wikipedia.org\]](#)
- 4. researchgate.net [\[researchgate.net\]](#)
- 5. Human Metabolome Database: Showing metabocard for beta-D-Glucose 6-phosphate (HMDB0003498) [\[hmdb.ca\]](#)
- 6. rose-hulman.edu [\[rose-hulman.edu\]](#)
- 7. P. aeruginosa Metabolome Database: Glucose 6-phosphate (PAMDB000372) [\[pseudomonas.umaryland.edu\]](#)
- 8. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 9. Glucose 6-phosphatase - Wikipedia [\[en.wikipedia.org\]](#)
- 10. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 11. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 12. sciencellonline.com [\[sciencellonline.com\]](#)
- 13. assaygenie.com [\[assaygenie.com\]](#)
- 14. bio-protocol.org [\[bio-protocol.org\]](#)

- 15. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 16. media.path.org [media.path.org]
- 17. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 22. iright.com [iright.com]
- 23. hpst.cz [hpst.cz]
- 24. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 26. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 27. tandfonline.com [tandfonline.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Experimental Design for Studying β -D-Glucose 6-Phosphate Metabolism]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8544265#experimental-design-for-studying-beta-d-glucose-6-phosphate-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com